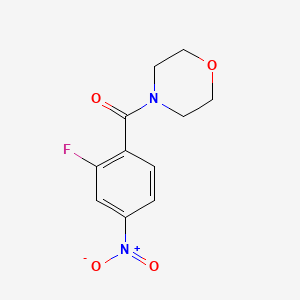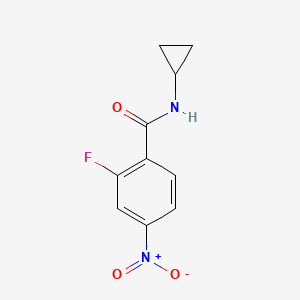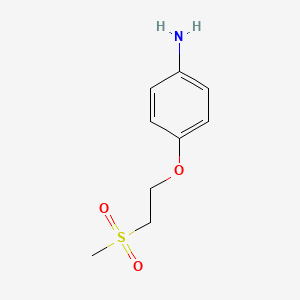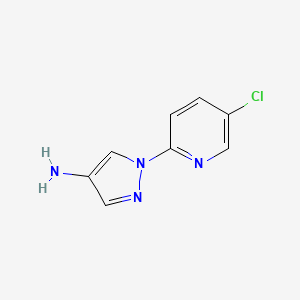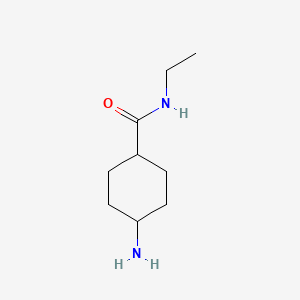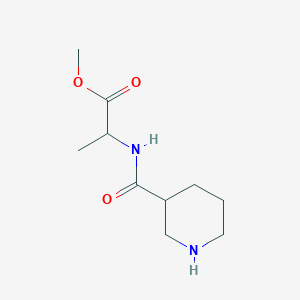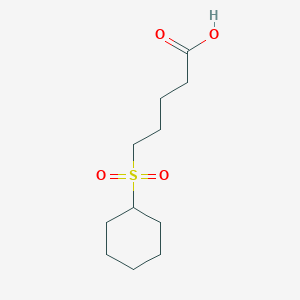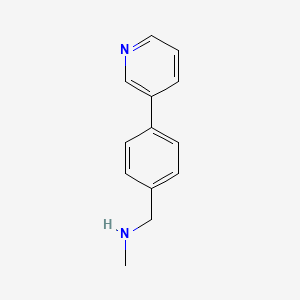![molecular formula C10H11BrClN B1400882 N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine CAS No. 1229245-70-8](/img/structure/B1400882.png)
N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Application in CNS Disorders
N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine has been explored for its potential in treating a range of central nervous system (CNS) disorders. Notably, it has been identified as an inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme involved in the methylation and demethylation processes of histones. This inhibition could lead to increased methylation of histone 3, potentially affecting gene expression. LSD1 inhibitors, including this compound, are under investigation for therapeutic applications in schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
Antifungal Properties
Additionally, research has been conducted on the antifungal properties of this compound-related compounds. Studies have shown effectiveness against various fungal species like Botrytis cinerea, Gibberella zeae, Dothiorella gregaria, and Colletotrichum gossypii, indicating potential utility in agricultural or medical antifungal applications (Xue Si, 2009).
Bioorganic Chemistry Applications
In bioorganic chemistry, derivatives of this compound have been explored for their ability to inhibit enzymes like carbonic anhydrase I and II, and acetylcholinesterase. These enzymes are targets in the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The specific bromophenol derivatives with the cyclopropyl moiety have shown promising results in inhibiting these enzymes (M. Boztaş et al., 2019).
Synthesis and Structural Analysis
The synthesis of this compound and related compounds has been a significant area of research. Techniques such as palladium-catalyzed C–N bond formation have been employed to create a variety of N-arylcyclopropylamines, which include this compound. These methods offer more efficient and straightforward ways to synthesize these compounds compared to previous multi-step procedures (Wenge Cui & R. Loeppky, 2001).
Propiedades
IUPAC Name |
N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-8-3-7(4-9(12)5-8)6-13-10-1-2-10/h3-5,10,13H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFOMXHQRNRDKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

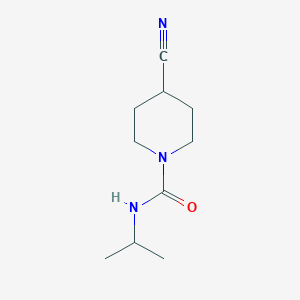
amine](/img/structure/B1400803.png)
